
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds, as well as hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds that contain the necessary functional groups. Key steps may include:
Formation of the Carbon Backbone: This involves the construction of the icosa-4,16-dien-1,19-diyne skeleton through reactions such as alkyne coupling and olefin metathesis.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through selective oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Stereoselective Reactions: Ensuring the correct stereochemistry at the 3R and 18S positions is crucial. This may involve the use of chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper, more readily available starting materials.
化学反応の分析
Types of Reactions
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the double and triple bonds can produce saturated hydrocarbons.
科学的研究の応用
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with unique properties, such as high-strength polymers.
作用機序
The mechanism of action of (3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol involves its interaction with various molecular targets. The compound’s hydroxyl groups and multiple bonds allow it to participate in a range of biochemical reactions. For example, it may act as an antioxidant by scavenging free radicals or as an enzyme inhibitor by binding to active sites.
類似化合物との比較
Similar Compounds
(3S,4E,16E,18S)-4,16-Eicosadiene-1,19-diyne-3,18-diol: Similar structure but different stereochemistry.
(3R,4E,16E,18R)-Icosa-4,16-diene-1,19-diyne-3,18-diol: Similar structure with different stereochemistry at the 18th position.
Uniqueness
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol is unique due to its specific stereochemistry and the presence of both double and triple bonds, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
9025-13-2 |
|---|---|
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC名 |
icosa-4,16-dien-1,19-diyne-3,18-diol |
InChI |
InChI=1S/C20H30O2/c1-3-19(21)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(22)4-2/h1-2,15-22H,5-14H2 |
InChIキー |
JVVMUHJDTNMVHZ-UHFFFAOYSA-N |
正規SMILES |
C#CC(C=CCCCCCCCCCCC=CC(C#C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4R)-3-amino-1-{2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-1,3-benzodiazole-5-carbonyl}piperidin-4-ol hydrochloride](/img/structure/B13399920.png)

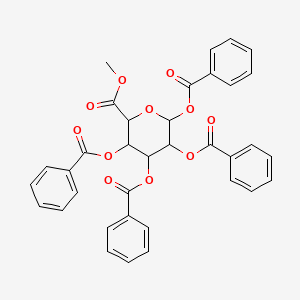
![[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite](/img/structure/B13399930.png)
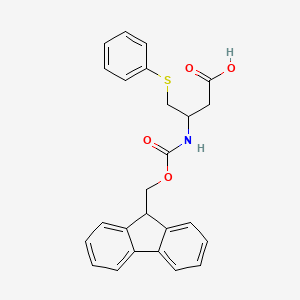
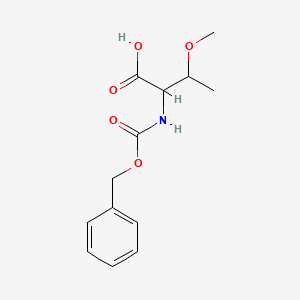
![(17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl) 3-methylbutanoate](/img/structure/B13399933.png)
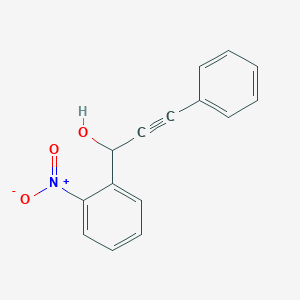
![3-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-yl)-acrylic acid](/img/structure/B13399960.png)
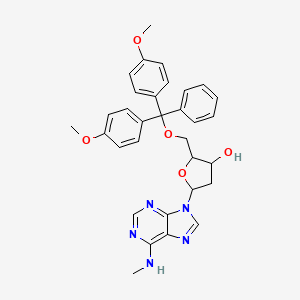
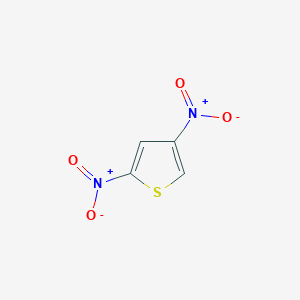
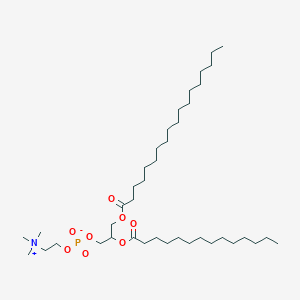
![1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13399993.png)

